Cas no 77-46-3 (acedapsone)

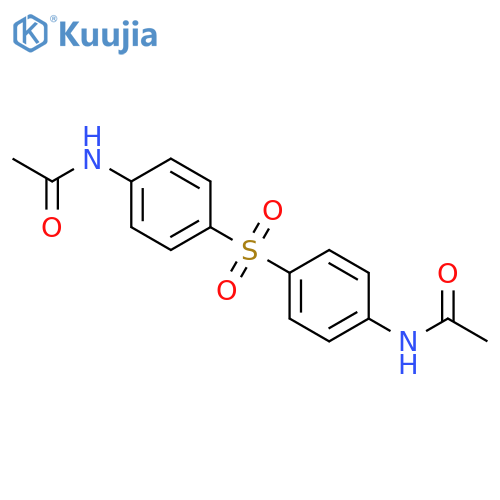

acedapsone structure

acedapsone 化学的及び物理的性質

名前と識別子

-

- acedapsone

- N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide

- 4,4'-bis(acetylamino)diphenyl sulfone

- 4,4'-diacetamidodiphenyl sulphone

- 4,4'-diacetylaminodiphenylsulphone

- 4,4'-di-N-acetylaminodiphenyl sulfone

- 4,4'''-sulfonylbis(acetanilide)

- Acetamin

- Camilan

- DADDS

- Diacetyldapsone

- Hansolar

- N,N'-[4,4'-sulfinylbis(4,1-phenylene)]diacetamide

- Rodilone

- Sulfadiamine

- Sulfodiamin

- Sulfodiamine

- 77-46-3

- FT-0666322

- AI3-32581

- 4,4'-DIACETYLAMINODIPHENYL SULPHONE

- 1399 F

- Acetanilide,4'''-sulfonyldi-

- Acetamide. N,N'-(sulfonyldi-4,1-phenylene)bis-

- N,N'-Diacetyl-4,4'-diaminodiphenylsulfone

- ACEDAPSONE [MI]

- N,4'-diaminophenyl sulfone

- DTXSID1021295

- AKOS001662412

- HMS2093F05

- Acedafsonum

- NSC759111

- NSC-218125

- D02751

- PAM MR 1165

- Di-(p-acetylaminophenyl)sulfone

- ACEDAPSONE [INN]

- C.I. 556

- 1399FCI-556

- ACEDAPSONE [USAN]

- 4,4'-DIACETYLDIAMINODIPHENYL SULPHONE

- UNII-0GZ72U84TN

- Q2823819

- Pharmakon1600-01505376

- N,N'-Diacetyl-4,4'-diaminodiphenyl sulfone

- NSC-655049

- Acedapsona [Spanish]

- Acetanilide, 4',4'''-sulfonyldi-

- Sulfone, bis(p-acetamidophenyl)

- Oprea1_531922

- 4',4'''-Sulfonylbis(acetanilide)

- Bis(p-acetamidophenyl) sulfone

- BIS(4-ACETAMIDOPHENYL)SULPHONE

- CN-1883

- SCHEMBL10341852

- Acedapsona

- Acedapsone (USAN/INN)

- 4',4'''-Sulfonylbis(acetanilidec)

- Acetamide. N,1-phenylene)bis-

- SCHEMBL152710

- NSC218125

- SR-05000001921-1

- EU-0078007

- ACEDAPSONE [MART.]

- Acetanilide,4'''-sulfonylbis-

- SR-05000001921

- 4,4'-Sulfonylbisacetanilide

- ACEDAPSONE [WHO-DD]

- 0GZ72U84TN

- Acedapsone [USAN:INN:BAN]

- NSC 218125

- Bis(4-acetamidophenyl) sulfone

- CI 556

- NS00021352

- ACETANILIDE, 4',4'''-SULFONYLBIS-

- AB00628276_02

- CHEBI:139474

- EINECS 201-028-8

- SBI-0206835.P001

- CN 1883

- NSC 655049

- Hansolar (TN)

- Acedapsona [INN-Spanish]

- N,N'-(Sulfonylbis(4,1-phenylene))diacetamide

- Atilon

- PAM-MR-1165

- Bis(4-acetamidophenyl)sulfone

- p,p'-Sulfonylbisacetanilide

- CCRIS 5694

- WLN: 1VMR DSWR DMV1

- Acetamide,N'-(sulfonyldi-4,1-phenylene)bis-

- 4,4'-Diacetyldiaminodiphenyl sulfone

- CCG-213407

- NSC655049

- Acedafsonum [Latin]

- CHEBI:135417

- N,N'-Diacetyl-4,4'-diaminophenyl sulfone

- BA 2650

- N-(4-(4-ACETYLAMINO-BENZENESULFONYL)-PHENYL)-ACETAMIDE

- N,N'-[sulfonyldi(4,1-phenylene)]diacetamide

- NSC-759111

- N,N'-(Sulfonyldi-4,1-phenylene)bisacetamide

- N,N'-DIACETYL-4,4'-DIAMINODIPHENYL SULPHONE

- CI-556

- N,N'-Diacetyldapsone

- Acedapsonum [INN-Latin]

- N,N'-(sulfonyldibenzene-4,1-diyl)diacetamide

- BRN 2164071

- 4,4'-Diacetamidodiphenyl sulfone

- BRD-K97417064-001-01-6

- CHEMBL154166

- Oprea1_412338

- 4,4'-Diacetylaminodiphenyl sulfone

- Acetamide, N,N'-(sulfonyldi-4,1-phenylene)bis-

- Acedapsonum

- 4',4'''-Sulfonylbis[acetanilide]

-

- インチ: InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)

- InChIKey: AMTPYFGPPVFBBI-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=CC=C(S(=O)(C2=CC=C(NC(C)=O)C=C2)=O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 332.08318

- どういたいしつりょう: 332.08307817g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 483

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 101Ų

- 互変異性体の数: 6

じっけんとくせい

- 密度みつど: 1.2982 (rough estimate)

- ゆうかいてん: 289-292°

- 屈折率: 1.6930 (estimate)

- PSA: 92.34

- LogP: 3.66300

acedapsone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | AAA07746-0.25 g |

Acedapsone |

77-46-3 | 0.25 g |

$2,600.00 | 2023-01-05 | ||

| Biosynth | AAA07746-1 g |

Acedapsone |

77-46-3 | 1g |

$4,500.00 | 2023-01-05 | ||

| Biosynth | AAA07746-0.5 g |

Acedapsone |

77-46-3 | 0.5 g |

$3,500.00 | 2023-01-05 |

acedapsone 関連文献

-

1. Diphosphinoamido complexes of thorium(IV) and uranium-(IV) and -(V). Crystal structures of [{ThCl2[N(CH2CH2PPri 2)2]2}2] and [{UCl2[N(CH2CH2PEt2)2]2}2]Simon J. Coles,Andreas A. Danopoulos,Peter G. Edwards,Michael B. Hursthouse,Paul W. Read 2)2]2}2] and [{UCl2[N(CH2CH2PEt2)2]2}2]. Simon J. Coles Andreas A. Danopoulos Peter G. Edwards Michael B. Hursthouse Paul W. Read J. Chem. Soc. Dalton Trans. 1995 3401

-

Zhuo Wu,Jian Zhang,Shuang Xu,Hongxu Li,Huan Zhou,Jian Zheng,Aimin Pang,Yulin Yang RSC Adv. 2022 12 19946

-

3. 336. The magnetic behaviour of transition-metal phathalocyaninesA. B. P. Lever J. Chem. Soc. 1965 1821

-

Davin Tan,Leigh Loots,Tomislav Fri??i? Chem. Commun. 2016 52 7760

-

Zhi-Biao Zhu,Wang Wan,Zhao-Peng Deng,Zhong-Yi Ge,Li-Hua Huo,Hui Zhao,Shan Gao CrystEngComm 2012 14 6675

77-46-3 (acedapsone) 関連製品

- 565-20-8(N-Acetyl Dapsone)

- 557794-36-2(4,4’-Di-N-acetylamino-diphenylsulfoxide-d8)

- 22821-80-3(4'-(Methylsulfonyl)acetanilide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量